Ethyl 6-chloro-6-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

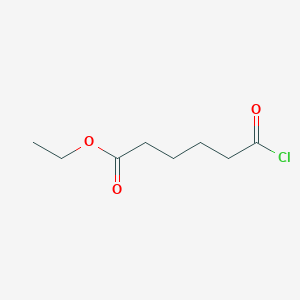

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOZBFFLKPBVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147916 | |

| Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-71-2 | |

| Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-6-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-chloro-6-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 6-CHLORO-6-OXOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7RYK2R5AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Versatile Bifunctional Building Block

An In-Depth Technical Guide to Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

This compound, also known as ethyl adipoyl chloride, is a bifunctional organic compound featuring both an ethyl ester and a highly reactive acyl chloride group.[1] This unique structural arrangement makes it a valuable and versatile intermediate in advanced organic synthesis. Its ability to introduce a six-carbon aliphatic chain with distinct reactive sites at each end allows for its application in the construction of complex molecules, including pharmaceutical intermediates and specialty chemicals.[2][3] Notably, it serves as a crucial precursor in the synthesis of α-lipoic acid, a powerful antioxidant with significant therapeutic applications.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for laboratory and development settings.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The compound is an achiral liquid under standard conditions.[1] Its key physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1071-71-2 | [4][5] |

| Molecular Formula | C₈H₁₃ClO₃ | [1][4][5] |

| Molecular Weight | 192.64 g/mol | [1][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Chloro-6-oxo-hexanoic acid, ethyl ester; Ethyl adipoyl chloride | [1][6] |

| Density | 1.116 g/cm³ | [7] |

| Boiling Point | 230.9°C at 760 mmHg; 128°C at 17 Torr | [7][8] |

| Flash Point | 87.2°C | [7] |

| SMILES | CCOC(=O)CCCCC(=O)Cl | [1][9] |

| InChIKey | VEOZBFFLKPBVIY-UHFFFAOYSA-N | [1][9] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the selective chlorination of one of the two carboxylic acid groups in adipic acid, after the other has been protected as an ethyl ester. This process begins with the creation of the monoester of adipic acid.

Precursor Synthesis: Monoethyl Adipate

The key precursor, monoethyl adipate (adipic acid monoethyl ester), is typically synthesized by the esterification of adipic acid with ethanol.[10] Controlling the stoichiometry is crucial to maximize the yield of the monoester and minimize the formation of the diester byproduct, diethyl adipate.[10] Modern methods often employ acid catalysts or enzymatic processes to achieve high selectivity.[11] A patented method involves reacting adipic acid with ethanol after first forming adipic anhydride, which effectively reduces the production of the diethyl adipate byproduct and simplifies purification, leading to yields of 96-97%.[10]

Chlorination of Monoethyl Adipate

With monoethyl adipate in hand, the remaining free carboxylic acid is converted to an acyl chloride. This transformation leverages common chlorinating agents.

-

Expertise & Causality: The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is a common and effective reagent, reacting with the carboxylic acid to form the desired acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[7] An alternative, particularly for milder conditions, is bis(trichloromethyl) carbonate, also known as triphosgene. A patented method describes reacting monoethyl adipate with triphosgene in an organic solvent like toluene or ethyl acetate, using an organic amine such as N,N-dimethylformamide (DMF) as a catalyst.[12] This method is cited as having a high reaction yield and low production cost.[12]

Below is a diagram illustrating the overall synthesis workflow.

Caption: Two-step synthesis of this compound.

Detailed Synthesis Protocol (Illustrative)

The following protocol is a self-validating system based on established chemical transformations, adapted from literature procedures.[12]

Objective: To synthesize this compound from monoethyl adipate using triphosgene.

Materials:

-

Monoethyl adipate (1 mole equivalent)

-

Bis(trichloromethyl) carbonate (Triphosgene, 0.34-0.5 mole equivalents)

-

N,N-dimethylformamide (DMF, catalytic amount, 0.01-0.20 mole equivalents)

-

Toluene (Anhydrous, as solvent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is dry and purged with an inert gas.

-

Charging Reagents: Charge the flask with monoethyl adipate and anhydrous toluene. The mass ratio of toluene to monoethyl adipate should be between 0.5:1 and 3:1.[12] Begin stirring.

-

Catalyst Addition: Add the catalytic amount of DMF to the reaction mixture.

-

Triphosgene Addition: Dissolve the bis(trichloromethyl) carbonate in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the mixture to 50-80°C and maintain this temperature for 4-8 hours.[12] Monitor the reaction progress by TLC or GC analysis. The reaction evolves CO₂ and HCl gas, which should be vented through a suitable trap.

-

Workup & Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[12]

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is an excellent electrophile, highly susceptible to nucleophilic acyl substitution, while the ethyl ester is comparatively stable and requires more forceful conditions (e.g., saponification) to react.

Key Reactions:

-

Friedel-Crafts Acylation: The acyl chloride can react with electron-rich aromatic systems or alkenes in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). A key industrial application is its reaction with ethylene to form ethyl 6-oxo-8-chlorooctanoate, an intermediate for further synthesis.[13]

-

Amidation: It reacts readily with primary or secondary amines to form the corresponding amides, a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Esterification/Thioesterification: Reaction with alcohols or thiols yields new esters or thioesters, respectively.

-

Reduction: The acyl chloride can be selectively reduced to an aldehyde or alcohol, although this often requires specific, mild reducing agents to avoid reduction of the ethyl ester.

The diagram below illustrates the principal reaction pathways.

Caption: Key reaction pathways for this compound.

Role in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but is a critical starting material or intermediate.[2] Its bifunctional nature is particularly prized in medicinal chemistry.

-

Scaffold and Linker Synthesis: The six-carbon chain can be used as a flexible linker to connect two different molecular fragments, such as a targeting moiety and a payload in an antibody-drug conjugate (ADC) or a PROTAC molecule. The distinct reactivity at each end allows for sequential, controlled conjugation.

-

Intermediate for APIs: As mentioned, it is a key intermediate for α-lipoic acid, a drug used to treat diabetic neuropathy and other conditions.[2][14] It is also used in the synthesis of other complex molecules where a functionalized aliphatic chain is required.[3]

-

Fragment-Based Drug Discovery (FBDD): The molecule can be used to elaborate on initial fragment hits, using the reactive acyl chloride to probe the binding pocket with various functional groups while the ester provides a point for future modification or vector growth.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and three distinct methylene (-CH₂-) groups of the hexanoate chain. The methylene group alpha to the acyl chloride will be the most downfield shifted. |

| ¹³C NMR | Resonances for the two carbonyl carbons (ester and acyl chloride), the two carbons of the ethyl group, and the four distinct carbons of the hexanoate backbone. |

| FT-IR | Strong characteristic C=O stretching absorptions for both the ester (approx. 1735 cm⁻¹) and the acyl chloride (approx. 1800 cm⁻¹). |

| Mass Spec | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak at about one-third the intensity, confirming the presence of a single chlorine atom. |

| HPLC | Purity is often assessed using reverse-phase HPLC, which can separate the target compound from starting materials and byproducts.[6] |

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of this compound is paramount for laboratory safety.

-

Hazards: Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas. The compound is a lachrymator and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

-

Conclusion

This compound (CAS 1071-71-2) is a cornerstone intermediate for synthetic chemists. Its value lies in its bifunctional nature, providing two distinct reactive handles on a flexible six-carbon chain. This structure facilitates the streamlined synthesis of complex target molecules, from industrial chemicals to advanced pharmaceutical agents like α-lipoic acid. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers and drug development professionals to fully leverage the synthetic potential of this versatile building block.

References

- Chemsrc. (2025).

- Google Patents. (2011).

- Cas Number System. (n.d.).

- Veeprho. (n.d.).

- Global Substance Registration System (GSRS). (n.d.).

- PubChem. (n.d.).

- Google Patents. (2011).

- Google Patents. (2014).

- Chemical Synthesis Database. (n.d.). List of CAS numbers. [Link]

- ChemBK. (n.d.).

- ChemSynthesis. (2024).

- ChemSynthesis. (2024). Chemical Synthesis and Properties of Acid halides. [Link]

- PubChemLite. (2024).

- SIELC Technologies. (2018). Hexanoic acid, 6-chloro-6-oxo-, ethyl ester. [Link]

- PubChem. (n.d.).

- Google Patents. (1997). JPH09157220A - Production of adipic acid monomethyl ester.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]

- PubChem. (n.d.).

- PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. (2012). CN102351691A - Method for synthesizing adipic acid monoethyl ester.

- PubChem. (n.d.). 6-Bromohexanoyl chloride. [Link]

- PubChem. (n.d.). 6-Chlorohexanoyl chloride. [Link]

- Wikipedia. (n.d.). Hexanoyl chloride. [Link]

- US EPA. (2023). Hexanoyl chloride, 6-bromo- - Substance Details. [Link]

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 1071-71-2 [chemicalbook.com]

- 3. Buy Ethyl 6-chlorohexanoate | 10140-96-2 [smolecule.com]

- 4. 1071-71-2 | this compound - Moldb [moldb.com]

- 5. veeprho.com [veeprho.com]

- 6. Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | SIELC Technologies [sielc.com]

- 7. CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexanoate(ThiocticAcidImpurity) | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. PubChemLite - this compound (C8H13ClO3) [pubchemlite.lcsb.uni.lu]

- 10. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 11. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 12. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 13. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

Ethyl 6-chloro-6-oxohexanoate molecular weight and formula

An In-depth Technical Guide to Ethyl 6-chloro-6-oxohexanoate: Synthesis, Properties, and Applications

Abstract

This compound is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Possessing both an ester and a reactive acyl chloride group, it serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, details a robust synthetic protocol, explores its key applications in drug development and organic synthesis, and discusses essential safety and handling considerations. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this valuable chemical building block.

Introduction

This compound, identified by CAS number 1071-71-2, is a derivative of adipic acid, a six-carbon dicarboxylic acid.[1] Its structure is characterized by an ethyl ester at one end of the carbon chain and a highly reactive acyl chloride at the other. This dual functionality is the cornerstone of its utility, allowing for selective and sequential chemical transformations. The acyl chloride provides a site for nucleophilic acyl substitution, enabling the formation of amides, esters, and ketones, while the ethyl ester can be hydrolyzed or otherwise modified in subsequent steps. Its principal application lies in its role as a key precursor in the synthesis of α-lipoic acid, a potent antioxidant with significant therapeutic applications.[2]

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in chemical reactions and dictate its handling and storage requirements. These properties are summarized in the table below. The molecule is achiral and exists as a liquid under standard conditions.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClO₃ | [3][4][5] |

| Molecular Weight | 192.64 g/mol | [1][3] |

| CAS Number | 1071-71-2 | [1][2][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 6-Chloro-6-oxohexanoic acid ethyl ester, Ethyl adipyl chloride | [3][6] |

| Density | 1.116 g/cm³ | [1] |

| Boiling Point | 230.9 °C at 760 mmHg; 128 °C at 17 mmHg | [1] |

| Flash Point | 87.2 °C | [1] |

| LogP | 1.88 | [1] |

| Appearance | Liquid (predicted) | N/A |

graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="O"]; C2 [label="O"]; C3 [label="Cl"]; C4 [label=""]; // Invisible node for branching C5 [label=""]; // Invisible node for branching C6 [label="O"]; C7 [label=""]; // Invisible node for ethyl group C8 [label=""]; // Invisible node for ethyl group// Structure layout C1 -- C4 [style=invis]; C4 -- C5 [label=" (CH₂)₄ "]; C5 -- C6 [style=invis]; C6 -- C7 [style=invis]; C7 -- C8 [label=" CH₂CH₃"]; // Double bonds C1 -- C4 [label=" ", style=bold, len=0.5]; C6 -- C7 [label=" ", style=bold, len=0.5]; // Single bonds C4 -- C3 [label=" "]; // Grouping {rank=same; C1; C3;} {rank=same; C6;}

}

Caption: Chemical Structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved by the selective conversion of one carboxylic acid group of a mono-protected adipic acid derivative into an acyl chloride.

Synthesis from Monoethyl Adipate

A common and efficient industrial method involves the reaction of monoethyl adipate (also known as 6-ethoxy-6-oxohexanoic acid) with a chlorinating agent.[1] While traditional reagents like thionyl chloride (SOCl₂) are effective, they produce noxious sulfur dioxide gas as a byproduct. A more modern and cleaner approach utilizes bis(trichloromethyl) carbonate, commonly known as triphosgene, as the chlorinating agent.[7]

The reaction is catalyzed by an organic amine, such as N,N-dimethylformamide (DMF). The catalyst reacts with triphosgene to form a Vilsmeier-type reagent in situ, which is the active species that chlorinates the carboxylic acid. This method avoids the handling of highly corrosive and volatile reagents like thionyl chloride and offers high yields and purity.[7]

Experimental Protocol

The following protocol is adapted from a patented chemical synthesis method.[7]

Materials:

-

Monoethyl adipate

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

N,N-dimethylformamide (DMF, catalyst)

-

Toluene or Ethyl Acetate (solvent)

Procedure:

-

Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge monoethyl adipate, solvent (toluene or ethyl acetate, 0.5-3.0 times the mass of monoethyl adipate), and the catalyst (DMF). The molar ratio of monoethyl adipate to triphosgene to DMF should be approximately 1 : 0.34-1.0 : 0.01-0.20.

-

Reaction: Heat the mixture with stirring to a temperature between 50-80 °C.

-

Monitoring: Maintain the reaction at this temperature for 4-8 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

-

Solvent Removal: Upon completion, cool the reaction mixture. Remove the solvent by distillation under either atmospheric or reduced pressure.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction at a temperature of 128-130 °C under a vacuum of 17 mmHg.

Process Flow Diagram

Caption: Synthesis workflow for this compound.

Key Applications in Organic Synthesis

The utility of this compound stems from its acyl chloride functionality, which is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.

Precursor to Lipoic Acid

One of the most significant applications of this compound is in the multi-step synthesis of α-lipoic acid.[2] Lipoic acid is a vital antioxidant used in the treatment and prevention of various diseases, including diabetes and heart disease.[2] this compound serves as an early-stage intermediate, where its acyl chloride handle is used to build the carbon skeleton required for the final dithiolane ring structure of lipoic acid.

Friedel-Crafts Acylation Reactions

The acyl chloride group readily participates in Friedel-Crafts acylation reactions. This allows for the attachment of the six-carbon chain to aromatic rings, a common strategy in medicinal chemistry. For example, it is used as a reactant with ethylene in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) to synthesize ethyl 6-oxo-8-chlorooctanoate.[8] This subsequent product is another important intermediate for more complex pharmaceutical targets.

Caption: Key reaction pathways of this compound.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. Predicted data for common adducts are useful for interpretation of experimental results.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.06261 |

| [M+Na]⁺ | 215.04455 |

| [M+NH₄]⁺ | 210.08915 |

| [M-H]⁻ | 191.04805 |

Spectroscopic Data for Analogous Compounds

In the absence of published spectra for the ethyl ester, data from the closely related methyl ester, Mthis compound (CAS 35444-44-1), can serve as a valuable reference.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic peaks for the C=O stretch of the ester (approx. 1735 cm⁻¹) and the C=O stretch of the acyl chloride (approx. 1800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a triplet and quartet for the ethyl ester group, along with multiplets for the four methylene (CH₂) groups of the hexanoate backbone. The methylene group adjacent to the acyl chloride would be the most downfield-shifted among the backbone protons. ¹³C NMR would show distinct carbonyl signals for the ester and acyl chloride carbons.

Analysis by reverse-phase HPLC can also be used to assess the purity of the compound.[10]

Safety and Handling

Hazard Assessment

A specific Safety Data Sheet (SDS) for this compound is not widely available.[1] However, based on its chemical structure as an acyl chloride, significant hazards must be assumed. Acyl chlorides are:

-

Corrosive: They react with moisture (e.g., in skin, eyes, and mucous membranes) to produce hydrochloric acid (HCl), causing severe burns.

-

Moisture-sensitive: The compound will hydrolyze upon contact with water to form monoethyl adipate and HCl. This reaction is exothermic.

-

Lachrymatory: The vapors are irritating to the eyes.

The GHS classification for the analogous Mthis compound indicates that it causes severe skin burns and eye damage .[9] It is imperative to handle the ethyl ester with the same level of precaution.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.

-

Spills: Spills should be neutralized with a mild base like sodium bicarbonate before cleanup. Do not use water to clean up spills, as this will generate HCl gas.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its bifunctional nature, combining a stable ester with a reactive acyl chloride, provides chemists with a powerful tool for constructing complex molecules, most notably in the pharmaceutical field as a precursor to lipoic acid. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- A kind of chemical synthesis method of this compound.

- Supporting Information - The Royal Society of Chemistry. [Link]

- ETHYL 6-CHLORO-6-OXOHEXANO

- CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexanoate(ThiocticAcidImpurity) | Chemsrc. [Link]

- Ethyl 6-chloro-6-oxohexano

- 10140-96-2 | MFCD01723370 | Ethyl 6-chlorohexano

- Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol - The Royal Society of Chemistry. [Link]

- Ethyl 6-chloro-6-oxohexano

- This compound - 1071-71-2, C8H13ClO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

- Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | SIELC Technologies. [Link]

- Mthis compound | C7H11ClO3 | CID 520737 - PubChem. [Link]

- Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P

Sources

- 1. CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexanoate(ThiocticAcidImpurity) | Chemsrc [chemsrc.com]

- 2. This compound | 1071-71-2 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - this compound (C8H13ClO3) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. veeprho.com [veeprho.com]

- 7. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 8. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]

- 9. Mthis compound | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | SIELC Technologies [sielc.com]

Synthesis of Ethyl 6-chloro-6-oxohexanoate from monoethyl adipate

An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-6-oxohexanoate from Monoethyl Adipate

Abstract

This compound, also known as adipic acid chloride monoethyl ester, is a valuable bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, polymers, and other complex organic compounds.[1] Its structure incorporates both an ester and a reactive acyl chloride, allowing for sequential and site-specific modifications. This guide provides a comprehensive overview of the reliable synthesis of this compound from its carboxylic acid precursor, monoethyl adipate. We will explore the underlying chemical principles, compare common chlorinating agents, provide detailed step-by-step experimental protocols, and outline the critical safety measures required for handling the hazardous reagents involved. This document is intended for researchers, chemists, and process development professionals who require a robust and well-understood methodology for the preparation of this key synthetic building block.

Theoretical Framework: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It replaces a relatively unreactive hydroxyl (-OH) group with a highly reactive chlorine (-Cl) atom, transforming the carboxyl group into an excellent acylating agent. This activation is necessary because the hydroxyl group is a poor leaving group, whereas the chloride ion is an excellent one.

The Underlying Mechanism

The reaction proceeds via a nucleophilic acyl substitution pathway. The process begins with the activation of the carboxylic acid's carbonyl group. The chlorinating agent converts the hydroxyl into a better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group and forming the final acyl chloride product. The byproducts of this reaction are typically gaseous, which simplifies the purification process.[2][3]

Critical Reagent Selection

The Starting Material: Monoethyl Adipate

Monoethyl adipate (Adipic acid monoethyl ester) is the logical precursor for this synthesis. It is a derivative of adipic acid where one of the two carboxylic acid groups is protected as an ethyl ester. This selective protection is crucial as it leaves the second carboxylic acid group available for conversion to the acyl chloride. Monoethyl adipate can be synthesized from adipic acid through methods like acid-catalyzed esterification where reaction conditions are controlled to favor the mono-ester over the diester product.[4][5]

Chlorinating Agents: A Comparative Analysis

The choice of chlorinating agent is the most critical decision in this synthesis, directly influencing reaction conditions, selectivity, and work-up procedures. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

-

Thionyl Chloride (SOCl₂): This is a widely used, cost-effective, and powerful chlorinating agent.[2] It reacts with carboxylic acids to form the acyl chloride, with the convenient byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture.[3][6] The reaction is typically conducted by heating the carboxylic acid in neat thionyl chloride or in an inert solvent.[7]

-

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often preferred for substrates sensitive to the higher temperatures or harsher conditions sometimes required for SOCl₂.[8] The reaction with oxalyl chloride proceeds under milder conditions and often requires a catalytic amount of N,N-dimethylformamide (DMF).[8][9] The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are also volatile, simplifying product isolation.[9][10] However, oxalyl chloride is generally more expensive than thionyl chloride.[8]

-

Bis(trichloromethyl) carbonate (Triphosgene): A solid and therefore sometimes safer alternative to gaseous phosgene, this reagent can also be used for this conversion, often with an organic amine catalyst.[11] It offers a different handling profile but achieves the same chemical transformation.

Experimental Protocols and Workflow

This section provides detailed methodologies for the synthesis of this compound using the two most common chlorinating agents. All operations must be performed in a well-ventilated fume hood due to the hazardous and corrosive nature of the reagents and byproducts.[12][13]

Method A: Synthesis using Thionyl Chloride

This protocol is a standard, robust method for converting carboxylic acids to their corresponding acyl chlorides.

Workflow Diagram: Thionyl Chloride Route

Caption: Experimental workflow for synthesis via thionyl chloride.

Step-by-Step Protocol:

-

Setup: Equip a two-necked round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.[3]

-

Charging Reagents: Charge the flask with monoethyl adipate (1.0 eq). Add a suitable inert solvent such as toluene or dichloromethane (approx. 2-3 mL per gram of starting material).

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise from the dropping funnel. An exothermic reaction will occur.[3]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (the temperature will depend on the solvent) for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by fractional distillation under high vacuum to yield pure this compound.[11] A typical distillation fraction is collected at 128-130°C under 17 mmHg vacuum.[11]

Reagent Table (Thionyl Chloride Method)

| Reagent | MW ( g/mol ) | Molar Eq. | Quantity | Density (g/mL) | Notes |

| Monoethyl Adipate | 174.19 | 1.0 | (e.g., 10 g) | ~1.09 | Starting material |

| Thionyl Chloride | 118.97 | 2.0 | 13.6 g (8.1 mL) | 1.677 | Corrosive, reacts with water[14] |

| Toluene (Solvent) | 92.14 | - | 30 mL | 0.867 | Anhydrous grade |

Method B: Synthesis using Oxalyl Chloride

This method is preferable for substrates that may be sensitive to the conditions of the thionyl chloride protocol.

Step-by-Step Protocol:

-

Setup: In a fume hood, equip a two-necked round-bottomed flask with a magnetic stirrer and a gas outlet connected to a trap.

-

Charging Reagents: Charge the flask with monoethyl adipate (1.0 eq) and a dry, inert solvent like dichloromethane.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Addition of Oxalyl Chloride: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[9][15] Maintain the temperature below 10°C during addition.[15]

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution stops.

-

Work-up and Purification: The solvent and all volatile byproducts are removed under reduced pressure. The crude product is then purified by vacuum distillation as described in Method A.

Reaction Mechanism

The conversion relies on the nucleophilic character of the carboxylic acid's hydroxyl group and the strong electrophilicity of the chlorinating agent.

Mechanism Diagram: Thionyl Chloride Pathway

Caption: Mechanism for acyl chloride formation using thionyl chloride.

With oxalyl chloride and a DMF catalyst, the mechanism involves the initial formation of a Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻, which is the active electrophile that reacts with the carboxylic acid.[8] This pathway also results in the formation of the desired acyl chloride with gaseous byproducts.

Safety and Hazard Management

Authoritative Grounding: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[14][16][17] Strict adherence to safety protocols is not optional; it is mandatory for personnel safety and experimental success.

Hazard Analysis & Personal Protective Equipment (PPE)

| Hazard | Associated Reagent(s) | Mitigation and PPE |

| Extreme Corrosivity | SOCl₂, (COCl)₂, HCl | Causes severe skin burns and eye damage.[14][17] Always use a chemical fume hood. Wear a lab coat, splash-proof goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[12] |

| Toxicity on Inhalation | SOCl₂, (COCl)₂, SO₂, CO, HCl | Vapors are toxic and corrosive to the respiratory tract.[14][16][17] All manipulations must occur within a certified fume hood. Ensure adequate ventilation.[13] |

| High Reactivity with Water | SOCl₂, (COCl)₂ | Reacts violently with water and moisture to release large amounts of toxic gases (HCl, SO₂).[10][14] Ensure all glassware is scrupulously dried. Work under an inert atmosphere (N₂ or Ar) if possible. Keep away from water sources.[16] |

Emergency Procedures

-

Spills: For small spills, absorb with an inert dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do NOT use water to clean up spills.[13]

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] For inhalation, move the individual to fresh air and seek medical help.[17]

-

Quenching: Unused or residual chlorinating agents must be quenched carefully. This can be done by slowly adding the reagent to a large excess of a cold, stirred solution of sodium bicarbonate or calcium hydroxide. This process should be performed in a fume hood.

Conclusion

The synthesis of this compound from monoethyl adipate is a straightforward yet hazardous procedure that hinges on the effective conversion of a carboxylic acid to an acyl chloride. Both thionyl chloride and oxalyl chloride are highly effective reagents for this purpose. The choice between them depends on the scale of the reaction, cost considerations, and the sensitivity of the substrate to reaction conditions. Success relies on the careful exclusion of moisture, proper temperature control, and, most importantly, unwavering adherence to stringent safety protocols to manage the risks associated with these powerful reagents. The resulting acyl chloride is a versatile intermediate, primed for further synthetic elaboration.

References

- CN101125815A - A kind of chemical synthesis method of this compound - Google P

- CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google P

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

- ICSC 1409 - THIONYL CHLORIDE - International Labour Organiz

- Procedure - Organic Syntheses (reflux with thionyl chloride). [Link]

- CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google P

- CN102898306A - Synthetic method of monomethyl adipate - Google P

- Oxalyl Chloride - Organic Syntheses Procedure. [Link]

- ethyl 6-chloro-6-oxohexano

- ethyl adipate - Organic Syntheses Procedure. [Link]

- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P

- Oxalyl chloride - Wikipedia. [Link]

- Oxalyl chloride - Sciencemadness Wiki. [Link]

- ETHYL 6-CHLORO-6-OXOHEXANO

- 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [Link]

- ethyl 6-oxohexano

- Oxalyl Chloride: A Versatile Reagent in Organic Transformations | Request PDF - ResearchG

- Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) - Organic Chemistry Portal. [Link]

- How can change ethyl-6-chloro-oxxohexanoate to ethyl-8-chloro-6-oxooctanoate?

- Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - QIBO. [Link]

- Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. [Link]

- Using adipoyl chloride and 1-napthol to create an ester. Any tips?

- CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexano

Sources

- 1. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]

- 2. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]

- 3. youtube.com [youtube.com]

- 4. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 5. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 9. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 12. nj.gov [nj.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. westliberty.edu [westliberty.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

A Technical Guide to the Synthesis of Lipoic Acid Utilizing Ethyl 6-Chloro-6-Oxohexanoate as a Key Precursor

Abstract: This technical guide provides an in-depth exploration of a robust synthetic pathway for α-lipoic acid, a vital antioxidant and enzymatic cofactor. The synthesis commences from readily available adipic acid and strategically employs ethyl 6-chloro-6-oxohexanoate as a pivotal precursor. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative on the reaction mechanisms, step-by-step experimental protocols, in-process validation checkpoints, and critical safety considerations. The methodologies described are designed to be self-validating, emphasizing chemical causality and providing insights gleaned from established synthetic strategies.

Introduction: The Significance of α-Lipoic Acid

α-Lipoic acid (ALA), also known as thioctic acid, is a naturally occurring organosulfur compound essential for aerobic metabolism.[1] It serves as a crucial cofactor for several mitochondrial enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are central to cellular energy production.[2][3][4] Beyond its metabolic role, lipoic acid is a potent antioxidant, capable of neutralizing a wide range of reactive oxygen species. Its therapeutic potential is widely recognized in the management of diabetic neuropathy, and it is extensively investigated for various other conditions due to its neuroprotective and anti-inflammatory properties.[5]

The synthesis of lipoic acid is a topic of significant commercial and academic interest. While its biosynthesis originates from octanoic acid within the mitochondria, chemical synthesis provides the primary source for pharmaceutical and nutraceutical applications.[3][6][7] This guide details a well-established and scalable synthetic route that begins with adipic acid and proceeds through the key intermediate, this compound.

Strategic Overview of the Synthetic Pathway

The conversion of this compound to lipoic acid is a multi-step process designed for efficiency and control. The strategy hinges on building the C8 carbon backbone and then introducing the two sulfur atoms to form the characteristic 1,2-dithiolane ring.

The overall workflow can be summarized as follows:

-

Precursor Synthesis: Generation of the starting acyl chloride, this compound, from monoethyl adipate.

-

Carbon Chain Extension: A Friedel-Crafts acylation reaction with ethylene to form ethyl 6-oxo-8-chlorooctanoate, extending the carbon chain to the required C8 length.

-

Functional Group Transformation (Reduction): Selective reduction of the ketone to a secondary alcohol, yielding ethyl 6-hydroxy-8-chlorooctanoate.

-

Dihalogenation: Conversion of the secondary alcohol to a chloride, resulting in the key intermediate, ethyl 6,8-dichlorooctanoate.

-

Thiolation and Cyclization: Formation of the 1,2-dithiolane ring by reacting the dichloro-intermediate with a sulfur nucleophile, such as sodium disulfide.

-

Final Hydrolysis: Saponification of the ethyl ester to afford the final product, α-lipoic acid.

This structured approach allows for purification and characterization at intermediate stages, ensuring the high purity of the final active pharmaceutical ingredient.

Caption: Overall synthetic workflow from Monoethyl Adipate to α-Lipoic Acid.

Detailed Experimental Protocols and Mechanistic Insights

This section provides step-by-step methodologies for each stage of the synthesis. The protocols include in-process controls (IPCs) designed to create a self-validating system, ensuring reaction completion and intermediate purity before proceeding.

Step 1: Synthesis of this compound

This initial step activates the carboxylic acid of monoethyl adipate for the subsequent Friedel-Crafts reaction. The conversion to an acyl chloride is a standard transformation in organic synthesis.

-

Reaction Principle: The hydroxyl group of the carboxylic acid is substituted with a chlorine atom using a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used, producing gaseous byproducts (SO₂ and HCl) that are easily removed. An alternative, more environmentally benign reagent is bis(trichloromethyl) carbonate (triphosgene), which can offer simpler workup procedures.

-

Protocol (using Thionyl Chloride):

-

In a fume hood, charge a dry, inerted reactor with monoethyl adipate (1.0 eq) and a suitable solvent (e.g., toluene, 2-3 volumes).

-

Cool the mixture to 0-5 °C with stirring.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl and SO₂ gas, which must be scrubbed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until gas evolution ceases.

-

IPC: Monitor reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

-

-

Causality & Expertise: The use of a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. The reaction is performed under anhydrous conditions as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[8] Toluene is a good solvent choice due to its appropriate boiling point and its inertness under the reaction conditions.

Step 2: Friedel-Crafts Acylation with Ethylene

This step is the core carbon-carbon bond-forming reaction, extending the C6 chain to the C8 backbone required for lipoic acid.

-

Reaction Principle: This is an electrophilic addition reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion.[9][10] This ion is then attacked by the nucleophilic π-bond of ethylene. A subsequent intramolecular rearrangement and hydrolysis yield the keto-chloride.

-

Protocol:

-

Charge a suitable reactor with an anhydrous solvent (e.g., dichloroethane) and aluminum chloride (AlCl₃, ~1.5 eq).[11] Cool the slurry to 10-15 °C.

-

Slowly add a solution of this compound (1.0 eq) in dichloroethane, maintaining the temperature between 20-25 °C.[11][12]

-

Once the addition is complete, introduce ethylene gas into the reaction mixture at a controlled rate for approximately 3-4 hours.[11][12]

-

IPC: The reaction progress can be monitored by gas uptake or by quenching an aliquot and analyzing via Gas Chromatography (GC) or HPLC.

-

Upon completion, the reaction is carefully quenched by slowly transferring the mixture into a separate vessel containing cold water or dilute acid, controlling the temperature below 35 °C due to the highly exothermic nature of the AlCl₃ hydrolysis.[11]

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 6-oxo-8-chlorooctanoate. This intermediate is often used in the next step without further purification.

-

-

Causality & Expertise: A stoichiometric amount of AlCl₃ is necessary because the product ketone is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.[13] Dichloroethane is a common solvent for Friedel-Crafts reactions. Careful temperature control during the quench is critical to manage the vigorous exothermic reaction and prevent side reactions.

Step 3: Reduction of Ethyl 6-oxo-8-chlorooctanoate

This step selectively reduces the ketone to a secondary alcohol, a necessary precursor for the subsequent chlorination.

-

Reaction Principle: A hydride-based reducing agent, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), is used. The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, and subsequent workup protonates the resulting alkoxide to give the alcohol. This reduction is highly selective for ketones in the presence of the ester group.

-

Protocol:

-

Dissolve the crude ethyl 6-oxo-8-chlorooctanoate (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Cool the solution to 0-10 °C.

-

Slowly add potassium borohydride (0.3-0.5 eq) or sodium borohydride portion-wise, maintaining the temperature below 35 °C.[11][12]

-

Stir the reaction at room temperature for 2-3 hours after the addition is complete.

-

IPC: Monitor the disappearance of the starting ketone by TLC or HPLC.

-

Carefully quench the reaction by adding dilute acetic acid or hydrochloric acid until the pH is neutral and gas evolution stops.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield ethyl 6-hydroxy-8-chlorooctanoate.

-

-

Causality & Expertise: Borohydrides are chosen over stronger reducing agents like lithium aluminum hydride (LAH) because they will not reduce the ethyl ester functionality. The reaction is quenched with acid to neutralize excess borohydride and to hydrolyze the borate-ester intermediates.

Step 4: Chlorination to Ethyl 6,8-dichlorooctanoate

This step creates the di-halogenated intermediate, which is the direct precursor for the dithiolane ring formation.

-

Reaction Principle: The hydroxyl group is converted into a good leaving group and then displaced by a chloride ion. Thionyl chloride is highly effective for this transformation. The alcohol attacks the sulfur atom of SOCl₂, and subsequent collapse of the intermediate with loss of SO₂ and HCl gas results in the alkyl chloride.[14]

-

Protocol:

-

In a fume hood, dissolve ethyl 6-hydroxy-8-chlorooctanoate (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise.

-

After addition, allow the mixture to warm to room temperature and then heat to 50 °C for 2-4 hours.[14]

-

IPC: Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.

-

Cool the reaction mixture and carefully quench by pouring it onto ice water.

-

Separate the organic layer, wash sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude ethyl 6,8-dichlorooctanoate can be purified by vacuum distillation to achieve high purity.[15]

-

-

Causality & Expertise: This reaction often proceeds with inversion of stereochemistry if the alcohol is chiral. The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification. An alternative method uses bis(trichloromethyl)carbonate in the presence of N,N-dimethylformamide (DMF), which can offer higher yields and is considered a more environmentally friendly process.[16]

| Intermediate Compound | Typical Yield (%) | Typical Purity (%) | Reference |

| Ethyl 6,8-dichlorooctanoate (via SOCl₂) | 92 | 96 | [14] |

| Ethyl 6,8-dichlorooctanoate (via (Cl₃CO)₂CO) | 94.5 | 98.2 | [16] |

Step 5: Cyclization to Ethyl Lipoate

This is the key step where the 1,2-dithiolane ring is formed.

-

Reaction Principle: A double Sₙ2 reaction occurs where a disulfide dianion (S₂²⁻), typically from sodium disulfide (Na₂S₂), displaces both chloride leaving groups on the C6 and C8 positions of the substrate, forming the five-membered disulfide ring. The reaction is often performed in a two-phase system (aqueous/organic) with the aid of a phase-transfer catalyst.

-

Protocol:

-

Prepare an aqueous solution of sodium disulfide by heating sodium sulfide nonahydrate (Na₂S·9H₂O, ~1.1 eq) with elemental sulfur (~1.0 eq) in water until a clear, dark red solution is formed.

-

In a separate reactor, dissolve ethyl 6,8-dichlorooctanoate (1.0 eq) in an organic solvent like toluene.

-

Add a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) (0.02-0.05 eq).[17]

-

Heat the organic solution to 80-90 °C and add the pre-formed aqueous sodium disulfide solution dropwise over 1-2 hours.[17]

-

Maintain the reaction at 80-90 °C for 4-6 hours with vigorous stirring.

-

IPC: Monitor the disappearance of the dichloro-intermediate by GC or HPLC.

-

After completion, cool the mixture, separate the layers, and wash the organic layer with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain crude ethyl lipoate, which can be purified by column chromatography or distillation.

-

-

Causality & Expertise: The phase-transfer catalyst is crucial for this reaction's success. The PTC forms an ion pair with the disulfide anion (e.g., [TBAB]⁺₂[S₂]²⁻), which is soluble in the organic phase.[18][19][20] This allows the nucleophile to be transported to the substrate, dramatically increasing the reaction rate compared to an uncatalyzed biphasic system. Toluene is a suitable solvent due to its water immiscibility and high boiling point.

Caption: Mechanism of Phase-Transfer Catalysis in the cyclization step.

Step 6: Hydrolysis to α-Lipoic Acid

The final step is the conversion of the ethyl ester to the free carboxylic acid.

-

Reaction Principle: Alkaline hydrolysis (saponification) is used for this transformation. Hydroxide ions attack the electrophilic ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The reaction is essentially irreversible. Acidification in the workup step protonates the carboxylate to give the final product.

-

Protocol:

-

Dissolve the crude or purified ethyl lipoate in ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq).

-

Heat the mixture to reflux for 1-2 hours.[21]

-

IPC: Monitor the disappearance of the ethyl lipoate starting material by TLC or HPLC.

-

Cool the reaction mixture and remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or ether) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl or H₂SO₄ to pH 2-3, at which point the lipoic acid will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude lipoic acid can be recrystallized from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the final product with high purity.

-

-

Causality & Expertise: Alkaline hydrolysis is preferred over acid hydrolysis because it is an irreversible reaction, driving the conversion to completion.[21][22] The initial wash of the basic solution removes any unreacted starting material or neutral byproducts. The final product is isolated by precipitation upon acidification.

Product Characterization and Quality Control

Ensuring the identity and purity of the final α-lipoic acid product is paramount. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| HPLC-UV | Purity assessment and quantification. | A single major peak corresponding to α-lipoic acid at the correct retention time. Purity typically >99%. |

| LC-MS/MS | Identity confirmation and detection of trace impurities. | Parent ion [M-H]⁻ at m/z 205.1 and characteristic fragment ions. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the structure of α-lipoic acid, showing characteristic peaks for the dithiolane ring protons and the pentanoic acid chain. |

| Melting Point | Physical property confirmation and purity check. | Sharp melting point range consistent with literature values (e.g., 60-62 °C for the racemic form). |

Safety and Handling

Several reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl and SO₂).[8][23][24][25]

-

Handling: Always handle in a certified chemical fume hood. Wear a face shield, safety goggles, acid-resistant gloves, and a lab coat.[8][23]

-

Storage: Store in a dry, well-ventilated area away from water and incompatible materials.[23]

-

Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material.

-

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Inhalation of dust can cause respiratory irritation.

-

Handling: Handle in a fume hood, avoiding dust generation. Wear appropriate PPE.

-

Quenching: The quenching of AlCl₃ is highly exothermic and must be done slowly and with adequate cooling.

-

-

Sodium Sulfide (Na₂S) and Sodium Disulfide (Na₂S₂): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids.

-

Handling: Handle in a well-ventilated area. Avoid contact with acids.

-

All steps of this synthesis should be performed by trained personnel with a thorough understanding of the potential hazards and after conducting a comprehensive risk assessment.

Conclusion

The synthetic route to α-lipoic acid starting from this compound represents a classic and effective application of fundamental organic reactions. By understanding the mechanism and rationale behind each transformation—from the initial Friedel-Crafts acylation to the critical phase-transfer catalyzed cyclization—researchers can reliably and safely produce this therapeutically important molecule. The implementation of rigorous in-process controls and appropriate analytical characterization ensures a self-validating process that delivers a final product of high purity, suitable for further research and development.

References

- CN101125815A - A kind of chemical synthesis method of this compound - Google P

- Friedel–Crafts reaction - Wikipedia. [Link]

- US6864374B2 - Synthesis of r(+)

- ICSC 1409 - THIONYL CHLORIDE. [Link]

- CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google P

- α-Lipoic acid chemistry: the past 70 years - RSC Publishing. [Link]

- CN116283573A - The method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester - Google P

- US2792406A - Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide - Google P

- Synthesis of novel lipoic acid derivatives - Journal of the Chilean Chemical Society. [Link]

- Friedel-Crafts Acyl

- REVIEW ON THE SYNTHESIS OF ALPHA-LIPOIC ACID AND ITS THERAPEUTIC POTENTIAL IN EXPERIMENTAL MODEL OF DEMENTIA - ResearchG

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [Link]

- Industrial Phase-Transfer C

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom

- hydrolysis of esters - Chemguide. [Link]

- Lipoic acid metabolism and mitochondrial redox regul

- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P

- Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC - NIH. [Link]

- US2842574A - Production of alpha-lipoic acid intermediates - Google P

- This compound - 1071-71-2, C8H13ClO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

- US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google P

- Phase-Transfer C

- Lipoic acid biosynthesis defects - PubMed. [Link]

- Lipoic Acid | Linus Pauling Institute | Oregon St

- Lipoic acid/ethyl lipoate as cleavable comonomers for synthesis of degradable polymer networks - The Royal Society of Chemistry. [Link]

- CN102731307A - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P

- Working with Hazardous Chemicals - Organic Syntheses. [Link]

- ETHYL 6-CHLORO-6-OXOHEXANO

- Production of lipoic acid using different engineered strains. (A) The...

- ethyl 6-oxohexanoate - C8H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

- CN116332761A - A kind of preparation method of 6-oxo-8-chlorooctanoic acid ethyl ester.

- Lipoic acid/ethyl lipoate as cleavable comonomers for synthesis of degradable polymer networks - ChemRxiv. [Link]

- Lipoic acid/ethyl lipoate as cleavable comonomers for synthesis of degradable polymer networks - RSC Publishing. [Link]

Sources

- 1. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoic acid biosynthesis defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. fishersci.com [fishersci.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]

- 12. CN102731307A - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. CN116283573A - The method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester - Google Patents [patents.google.com]

- 15. Ethyl 6,8-dichlorooctanoate synthesis - chemicalbook [chemicalbook.com]

- 16. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]

- 17. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]

- 18. phasetransfer.com [phasetransfer.com]

- 19. crdeepjournal.org [crdeepjournal.org]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. arkat-usa.org [arkat-usa.org]

- 23. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 24. chemicalbook.com [chemicalbook.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-chloro-6-oxohexanoate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-chloro-6-oxohexanoate (C₈H₁₃ClO₃), a bifunctional molecule containing both an ethyl ester and an acyl chloride. Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, materials science, and drug development, as it allows for unambiguous structure confirmation and purity assessment. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a linear six-carbon chain. One terminus is functionalized as an ethyl ester, while the other is an acyl chloride. This unique combination of reactive groups makes it a valuable building block in chemical synthesis.[1][2][3][4][5] The molecular weight of this compound is 192.64 g/mol .[2][3][6]

A comprehensive spectroscopic analysis is essential to verify the integrity of this structure. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, drawing parallels with the closely related analog, Mthis compound, for which more extensive data is publicly available.[7][8]

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique nucleus in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the ethyl group protons and the protons along the hexanoate chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms and functional groups. The protons closer to the electron-withdrawing acyl chloride and ester groups will appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.25 | Triplet | 3H |

| CH₂ (ethyl) | ~4.12 | Quartet | 2H |

| -CH₂-CH₂-COOEt | ~1.65 | Multiplet | 2H |

| -CH₂-CH₂-COCl | ~1.75 | Multiplet | 2H |

| -CH₂-COOEt | ~2.30 | Triplet | 2H |

| -CH₂-COCl | ~2.90 | Triplet | 2H |

Causality behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for non-polar to moderately polar organic compounds. The chemical shifts provided are estimates based on standard functional group values and data from similar structures.[9] The protons on the carbon adjacent to the acyl chloride are expected to be the most downfield of the methylene protons due to the strong electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the molecule. The carbonyl carbons of the acyl chloride and the ester will be the most downfield signals.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14 |

| -CH₂-CH₂-COOEt | ~24 |

| -CH₂-CH₂-COCl | ~28 |

| -CH₂-COOEt | ~34 |

| -CH₂-COCl | ~45 |

| CH₂ (ethyl) | ~61 |

| C=O (ester) | ~173 |

| C=O (acyl chloride) | ~178 |

Trustworthiness of the Protocol: The predicted chemical shifts are based on established empirical data for similar functional groups.[10] The distinct chemical shifts for the two carbonyl carbons provide a clear diagnostic marker for the presence of both the ester and acyl chloride functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound will be dominated by the strong carbonyl stretching frequencies of the ester and the acyl chloride.

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-2960 | Medium-Strong |

| C=O (acyl chloride) | ~1800 | Strong |

| C=O (ester) | ~1735 | Strong |

| C-O (ester) | 1000-1300 | Strong |

| C-Cl | 600-800 | Medium |

Expertise and Experience: The most characteristic feature in the IR spectrum will be the two distinct carbonyl peaks. The acyl chloride carbonyl stretch appears at a higher frequency (around 1800 cm⁻¹) compared to the ester carbonyl (around 1735 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom.[11][12][13] This provides a definitive method to distinguish between the two carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the observation of the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192/194 | Molecular ion ([M]⁺) peak, showing the isotopic pattern for one chlorine atom. |

| 157 | Loss of Cl ([M-Cl]⁺) |

| 147 | Loss of ethoxy group ([M-OCH₂CH₃]⁺) |

| 88 | McLafferty rearrangement fragment from the ethyl ester.[14][15][16] |

Authoritative Grounding: The presence of a molecular ion peak at m/z 192, along with an M+2 peak at m/z 194 with approximately one-third the intensity, is a clear indicator of a molecule containing one chlorine atom. The McLafferty rearrangement is a characteristic fragmentation pattern for esters and other carbonyl compounds with a γ-hydrogen, leading to a prominent peak at m/z 88 for ethyl esters.[14][15][16]

Mass Spectrometry Fragmentation Workflow

Caption: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet standard, operating procedures for the techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Background Scan: Record a background spectrum of the empty instrument or the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (acyl chloride and ester), and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers working with this versatile chemical intermediate, ensuring confidence in its structural identity and purity.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.).

- Wikipedia. (2023, December 2). Acyl chloride.

- Scientific.net. (2020, May 29). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic.

- ResearchGate. (2021, February 25). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra?.

- PubChemLite. (n.d.). This compound (C8H13ClO3).

- ChemSynthesis. (2025, May 20). This compound.

- PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate.

- GSRS. (n.d.). This compound.

- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

- Veeprho. (n.d.). This compound | CAS 1071-71-2.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). Mthis compound.

- NIH - PubChem. (n.d.). Ethyl 6-oxohexanoate.